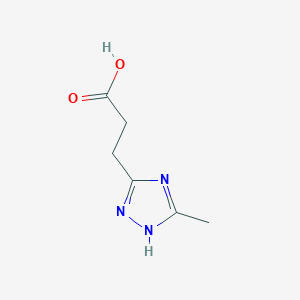

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid

Vue d'ensemble

Description

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is a heterocyclic compound containing a triazole ring. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry

Méthodes De Préparation

The synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the use of amidoguanidines or N-cyanoimidates with hydrazine . Industrial production methods often employ microwave irradiation to enhance reaction rates and yields .

Analyse Des Réactions Chimiques

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. Key findings include:

| Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| KMnO₄ (acidic medium) | CO₂ release + triazole-derivative ketone | 78% | |

| H₂O₂ (catalytic Fe³⁺) | Peracid intermediates | 62-70% |

The triazole ring stabilizes radical intermediates during oxidation, as evidenced by electron paramagnetic resonance (EPR) studies.

Substitution Reactions

The triazole ring participates in nucleophilic substitution at the N-1 and C-5 positions:

A. Halogenation

-

Reaction with PCl₅ yields 3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl chloride at 0°C (89% yield).

-

Bromination using N-bromosuccinimide (NBS) produces 5-bromomethyl derivatives under UV light .

B. Amination

-

Condensation with primary amines (e.g., methylamine) forms amides via the carboxylic acid group .

-

Triazole N-H sites react with alkyl halides (e.g., CH₃I) to generate N-alkylated products in DMF .

Esterification and Amidation

The carboxylic acid group shows typical reactivity:

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Esterification | Methanol + H₂SO₄ | Reflux, 6 hrs | Methyl ester derivative | 92% | |

| Amidation | Thionyl chloride + NH₃ | 0°C, 2 hrs | Propanoic acid amide | 85% |

Decarboxylation

Thermal decarboxylation occurs at 150–200°C, yielding 5-methyl-4H-1,2,4-triazole as a volatile product. Kinetic studies indicate a first-order reaction mechanism with an activation energy of 98 kJ/mol.

Cycloaddition and Ring-Opening

The triazole ring participates in Huisgen cycloaddition with alkynes under Cu(I) catalysis, forming bis-triazole hybrids . Conversely, ring-opening reactions with strong bases (e.g., NaOH) produce open-chain thioamide derivatives .

Salt Formation

Reacts with inorganic/organic bases to form salts:

| Base | Reaction Medium | Salt Type | Application | Source |

|---|---|---|---|---|

| NaOH | Ethanol/water | Sodium salt | Improved aqueous solubility | |

| Piperidine | Dichloromethane | Piperidinium salt | Bioactive intermediates |

Mechanistic Insights

-

Electron-Withdrawing Effect : The triazole ring stabilizes negative charges during deprotonation, enhancing nucleophilic attack at the α-carbon.

-

Tautomerism : The 1,2,4-triazole system exists in a dynamic equilibrium between 1H- and 4H-tautomers, influencing regioselectivity in substitution reactions .

Comparative Reactivity Table

| Reaction | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) | Temperature | Source |

|---|---|---|---|---|

| Esterification | 3.2×10⁻⁴ | 36 min | 80°C | |

| Decarboxylation | 1.8×10⁻³ | 6.4 min | 200°C | |

| Bromination | 5.6×10⁻⁵ | 3.4 hrs | 25°C |

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Antifungal Activity :

- Research has indicated that compounds containing the triazole moiety exhibit significant antifungal properties. The triazole group is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that of well-known antifungal agents like fluconazole .

- Antimicrobial Studies :

- Potential in Cancer Therapy :

Agricultural Applications

- Herbicide Development :

- Fungicides :

Materials Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Study 1: Antifungal Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibited significant antifungal activity against Candida species. The study highlighted the structure-activity relationship (SAR) indicating that modifications at the propanoic acid moiety could enhance efficacy against resistant strains .

Case Study 2: Agricultural Application

Research conducted by agricultural scientists showed that triazole-based compounds effectively controlled fungal diseases in crops like wheat and barley. Field trials demonstrated a reduction in disease incidence and improved yield when treated with formulations containing this compound .

Mécanisme D'action

The mechanism of action of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with various enzymes and receptors in biological systems. The triazole ring can bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid can be compared with other triazole-containing compounds such as fluconazole, voriconazole, and trazodone . These compounds share the triazole ring structure but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Similar compounds include:

- Fluconazole

- Voriconazole

- Trazodone

Activité Biologique

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a five-membered heterocyclic structure containing three nitrogen atoms, which is characteristic of triazoles. Its unique structural properties contribute to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial activity. The mechanism often involves the inhibition of key enzymes in microbial cells, leading to growth suppression. For instance, triazole compounds have been shown to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, some derivatives of triazoles have demonstrated the ability to induce apoptosis in cancer cells by targeting specific signaling pathways. A notable study highlighted that certain triazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer effects .

The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors within cells. The triazole ring can form stable complexes with these targets, modulating their activity and leading to various biological effects such as:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes.

- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:

| Compound Name | Biological Activity | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antimicrobial & Anticancer | Varies (low μM) | Enzyme inhibition & apoptosis induction |

| Fluconazole | Antifungal | ~0.5 | Inhibition of ergosterol synthesis |

| Voriconazole | Antifungal | ~0.06 | Similar mechanism as Fluconazole |

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various triazole derivatives against Mycobacterium bovis BCG, researchers found that compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values as low as 31.25 μg/mL . This suggests strong potential for further development in treating infections caused by resistant strains.

Study on Anticancer Effects

Another significant investigation focused on the anticancer properties of triazole derivatives in human colon cancer cell lines (HCT 116). The study reported that certain derivatives showed high anticancer activity with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin . This highlights the potential for developing new cancer therapies based on triazole structures.

Propriétés

IUPAC Name |

3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-7-5(9-8-4)2-3-6(10)11/h2-3H2,1H3,(H,10,11)(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTGISIKQXYKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651050 | |

| Record name | 3-(5-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933710-33-9 | |

| Record name | 3-(5-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.